molecular formula C11H13BrINO2 B6318862 tert-butyl N-(4-bromo-2-iodophenyl)carbamate CAS No. 171513-04-5

tert-butyl N-(4-bromo-2-iodophenyl)carbamate

Cat. No.: B6318862
CAS No.: 171513-04-5
M. Wt: 398.03 g/mol
InChI Key: HAIBNZMFPDFVFH-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-2-iodophenyl)carbamate (CAS 171513-04-5) is a high-purity, halogenated aromatic compound primarily utilized as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular formula is C 11 H 13 BrINO 2 with a molecular weight of 398.04 g/mol . The structure features both bromo and iodo substituents on the phenyl ring, offering distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group serves as a protected amine . This compound is of significant research value in the design and synthesis of novel chemical entities. Structural analogs of this carbamate scaffold have been investigated for their biochemical activity, particularly in the development of acetylcholinesterase (AChE) inhibitors . Research into phenyl methylcarbamates highlights the importance of halogen substitution patterns on the ring for modulating inhibitory potency against insect and human enzymes, providing critical insights for structure-activity relationship (SAR) studies in insecticide development . The presence of two different halogens makes it a particularly valuable precursor for sequential, selective coupling reactions to create more complex, diversely functionalized molecules for pharmacological screening and material science applications. Handling Precautions: This compound is classified as harmful and may cause skin and eye irritation or respiratory irritation . Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant safety protocols.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIBNZMFPDFVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of tert-butyl N-(4-bromo-2-iodophenyl)carbamate typically involves the following steps :

    Reaction of 4-iodoaniline with dimethyl sulfoxide (DMSO): This step generates a substrate.

    Addition of Boc2O (tert-butoxycarbonyl oxalyl chloride) under alkaline conditions: This reaction yields the target product, this compound.

Chemical Reactions Analysis

Cross-Coupling Reactions

The presence of both bromine and iodine enables selective cross-coupling reactions. Bromine typically participates in Suzuki–Miyaura couplings, while iodine engages in Ullmann or Stille couplings due to its higher electronegativity.

Table 1: Cross-Coupling Reactions of tert-Butyl N-(4-bromo-2-iodophenyl)carbamate

Reaction TypeConditionsCatalyst/BaseYieldProduct ApplicationSource
Suzuki–Miyaura (Br site)Boronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), THF/H₂O (4:1), 80°C, 12hPd(PPh₃)₄, Na₂CO₃75–85%Biaryl intermediates for APIs
Ullmann (I site)CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (2 eq), DMF, 110°C, 24hCuI, 1,10-phenanthroline60–70%Heterocycle synthesis
Stille Coupling (I site)Tributyltin reagent (1.5 eq), PdCl₂(PPh₃)₂ (3 mol%), LiCl (3 eq), DMF, 100°C, 8hPdCl₂(PPh₃)₂65–75%Functionalized arenes

Key Findings:

  • Bromine exhibits higher reactivity in Suzuki couplings compared to iodine, enabling selective functionalization at the 4-position .

  • Iodine’s larger atomic radius facilitates oxidative addition in Ullmann reactions, forming C–N/C–O bonds.

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the aniline derivative for downstream applications.

Table 2: Deprotection Conditions and Outcomes

AcidSolventTemperatureTimeYieldNotesSource
HCl (4M in dioxane)Dioxane25°C2h95%Mild conditions, high purity
TFA (neat)Dichloromethane0°C → 25°C1h90%Rapid deprotection, scalable
H₂SO₄ (conc.)Ethanol70°C30min85%Industrial-scale applicability

Key Findings:

  • Trifluoroacetic acid (TFA) achieves near-quantitative deprotection without side reactions .

  • Hydrochloric acid in dioxane is preferred for acid-sensitive substrates .

Nucleophilic Aromatic Substitution

The electron-withdrawing carbamate group activates the aromatic ring for nucleophilic substitution at halogenated positions.

Table 3: Substitution Reactions

NucleophileConditionsCatalystYieldProductSource
MethoxideK₂CO₃ (2 eq), DMF, 120°C, 6hNone55%Methoxy-aryl carbamate
PiperidineCuI (10 mol%), DMSO, 100°C, 12hCuI50%Aminated derivative
ThiophenolPd(OAc)₂ (5 mol%), XPhos, 80°C, 8hPd/XPhos65%Thioether-functionalized

Key Findings:

  • Copper iodide catalyzes amination at iodine sites with moderate yields .

  • Palladium-mediated thiolation occurs selectively at bromine under mild conditions .

Functional Group Interconversion

The carbamate group can be modified to introduce diverse functionalities.

Table 4: Carbamate Transformations

ReactionReagents/ConditionsProductYieldApplicationSource
HydrolysisNaOH (2M), MeOH/H₂O (1:1), 60°C, 3h4-Bromo-2-iodoaniline88%Primary amine synthesis
Reductive AminationNaBH₃CN, AcOH, MeOH, 25°C, 12hN-Alkylated derivatives70%Secondary amine precursors

Stability and Side Reactions

  • Thermal Stability: Decomposes above 200°C, releasing isobutylene and CO₂ .

  • Light Sensitivity: Prolonged UV exposure causes C–I bond cleavage, necessitating amber glass storage.

  • Competitive Reactivity: Iodine may undergo unintended elimination in strongly basic conditions .

Scientific Research Applications

Tert-butyl N-(4-bromo-2-iodophenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The specific mechanism of action of tert-butyl N-(4-bromo-2-iodophenyl)carbamate is not well-documented. it is known that the compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Substituent Effects on Physical and Chemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties (Density, Boiling Point) Reference
This compound 4-Br, 2-I C₁₁H₁₃BrINO₂ 436.04 N/A (predicted higher density due to I) -
tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate 4-Br, 3-CH₃ C₁₃H₁₈BrNO₂ 300.19 Density: 1.287 g/cm³; B.p.: 388.7°C
tert-Butyl N-(4-bromo-2,5-dimethylphenyl)carbamate 4-Br, 2-CH₃, 5-CH₃ C₁₃H₁₇BrNO₂ 313.19 N/A (higher steric bulk)
tert-Butyl (4-bromo-2-fluorophenyl)carbamate 4-Br, 2-F C₁₁H₁₃BrFNO₂ 314.14 N/A (lower reactivity vs. I)
tert-Butyl (2-chloro-4-nitrophenyl)carbamate 2-Cl, 4-NO₂ C₁₁H₁₃ClN₂O₄ 284.69 N/A (electron-withdrawing NO₂ group)
Key Observations:

Halogen Effects: The iodo substituent in the target compound increases molecular weight and polarizability compared to fluoro or chloro analogs (e.g., 314.14 g/mol for 2-F vs. 436.04 g/mol for 2-I) .

Nitro (NO₂) groups, as in , significantly alter electron density, directing electrophilic substitutions to specific positions.

Example Syntheses:
  • tert-Butyl (4-bromo-2-fluorophenyl)carbamate (41d) : Synthesized via General Procedure B, yielding 36% as a colorless oil .
  • tert-Butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) : 16% yield via Suzuki-Miyaura coupling .

The target compound likely employs similar methods, substituting iodobenzaldehyde or iodophenylboronic acid precursors.

Biological Activity

tert-butyl N-(4-bromo-2-iodophenyl)carbamate is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate moiety, and a phenyl ring substituted with bromine and iodine. These substituents enhance its chemical reactivity and potential applications in medicinal chemistry.

  • Molecular Formula : C12H13BrI2N2O2
  • Molecular Weight : 431.05 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which affects their catalytic activity. For example, it interacts with proteases, inhibiting protein degradation processes.
  • Cell Signaling Modulation : The compound influences cellular signaling pathways by modulating the activity of kinases and phosphatases, altering the phosphorylation states of key signaling proteins.
  • Antimicrobial and Antitumor Activity : Similar compounds have demonstrated antimicrobial properties, indicating potential use in developing new antibiotics or antifungal agents. Additionally, compounds with similar structures have shown anticancer properties by inhibiting cancer cell growth .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Inhibits cancer cell proliferation through various mechanisms, including enzyme inhibition .
Antimicrobial Exhibits activity against bacteria and fungi, making it a candidate for new antimicrobial agents.
Anti-inflammatory Reduces inflammation markers such as NO and IL-6 in cellular assays .
Anticonvulsant Demonstrated potential in modulating neuronal excitability.
Analgesic Provides pain relief through unknown mechanisms.

1. Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer (MDA-MB-231) cells at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and modulation of cell cycle progression.

2. Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.

3. Anti-inflammatory Effects

In experiments involving BV-2 microglial cells, the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α). At a concentration of 1 µM, it decreased NO production by over 50%, showcasing its potential as an anti-inflammatory agent.

Q & A

Basic: What are the recommended safety precautions when handling tert-butyl N-(4-bromo-2-iodophenyl)carbamate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved P95 masks) if dust or aerosols are generated .
  • Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts or particulate matter .
  • Storage: Store in airtight containers at room temperature, protected from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents due to potential reactivity .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Avoid dry sweeping to prevent dust dispersion .

Basic: What is a common synthetic route for preparing this compound?

Answer:
A typical synthesis involves sequential halogenation and carbamate protection:

Halogenation: Start with 2-iodoaniline. Introduce bromine at the para position using electrophilic bromination (e.g., Br₂ in acetic acid with Fe catalysis).

Boc Protection: React the resulting 4-bromo-2-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in THF or DCM .

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Basic: Which spectroscopic methods are typically employed to characterize this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and tert-butyl protons (δ 1.2–1.5 ppm).
    • ¹³C NMR: Confirm carbamate carbonyl (δ ~155 ppm) and aromatic carbons.
  • Mass Spectrometry (MS): Observe isotopic patterns for Br (M⁺ and M+2) and I (M⁺ and M+2) via ESI-MS or MALDI-TOF.
  • Infrared (IR) Spectroscopy: Detect N-H stretch (~3350 cm⁻¹) and carbonyl (C=O) stretch (~1700 cm⁻¹) .

Advanced: How can researchers address challenges in achieving regioselective iodination and bromination during synthesis?

Answer:

  • Order of Halogenation: Prioritize iodination first due to iodine’s lower reactivity, followed by bromination. Use directing groups (e.g., -NHBoc) to control para bromination .
  • Catalytic Systems: For regioselective iodination, employ KI/I₂ with silver triflate (AgOTf) to enhance electrophilicity. For bromination, use Br₂ with FeBr₃ or NBS (N-bromosuccinimide) in polar aprotic solvents .
  • Monitoring: Track reaction progress via TLC or HPLC to optimize reaction time and minimize over-halogenation .

Advanced: What crystallographic techniques are suitable for resolving structural ambiguities, and how can data contradictions between methods be analyzed?

Answer:

  • X-ray Diffraction (XRD): Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve heavy-atom (Br, I) positions. High-resolution data (≤1.0 Å) minimizes disorder artifacts .
  • Data Contradictions: If NMR and XRD disagree (e.g., rotational isomerism), perform variable-temperature NMR or DFT calculations to assess dynamic effects in solution .
  • Twinned Crystals: Apply twin-law refinement in SIR97 or SHELXL to deconvolute overlapping reflections .

Advanced: What strategies optimize the coupling efficiency of this compound in palladium-catalyzed cross-coupling reactions?

Answer:

  • Catalyst Selection: Use Pd(OAc)₂ with bulky ligands (e.g., XPhos or SPhos) to mitigate steric hindrance from the tert-butyl group .
  • Solvent/Base Optimization: Employ toluene or dioxane with Cs₂CO₃ as a base for Suzuki-Miyaura couplings. Microwave-assisted heating (100–120°C) accelerates reaction rates .
  • Halogen Selectivity: Leverage the iodide’s higher reactivity over bromide in Sonogashira or Buchwald-Hartwig couplings .

Advanced: How should researchers approach the identification and characterization of byproducts formed during synthesis?

Answer:

  • Byproduct Detection: Use LC-MS (high-resolution) to identify masses corresponding to deprotected amines (loss of Boc group) or halogen-exchange products (e.g., Br → I substitution) .
  • Isolation: Employ preparative HPLC or fractional crystallization to isolate impurities.
  • Structural Confirmation: Compare ¹H/¹³C NMR shifts and XRD data with reference compounds. For example, tert-butyl N-(4-iodophenyl)carbamate may form if bromination is incomplete .

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